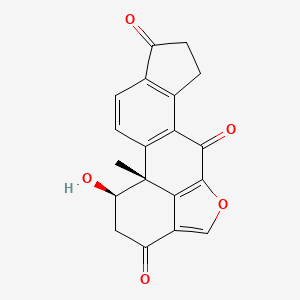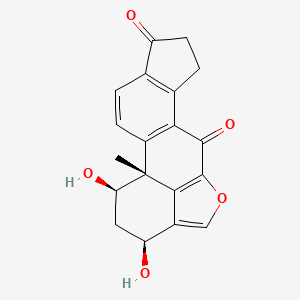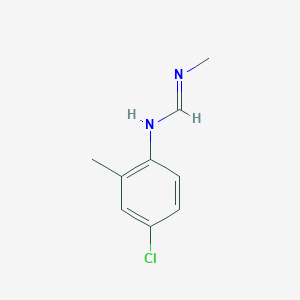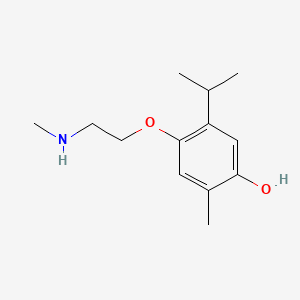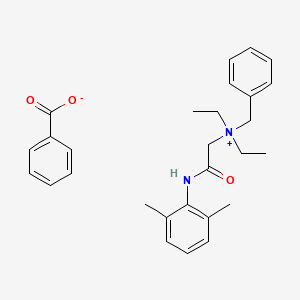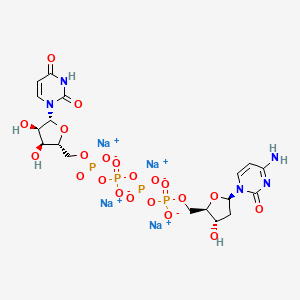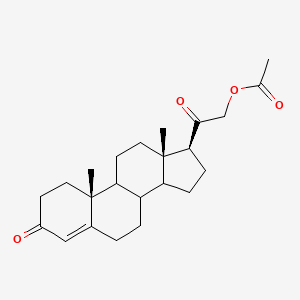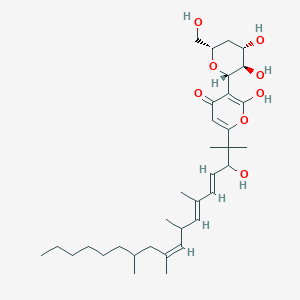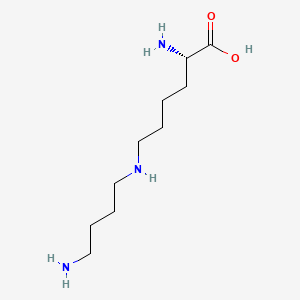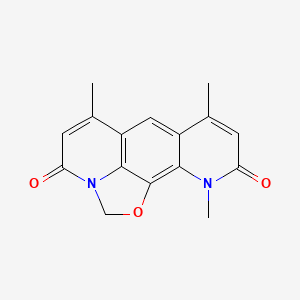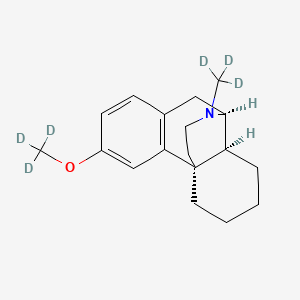
Deudextromethorphan
Overview
Description
Deudextromethorphan is a deuterated form of dextromethorphan, a well-known cough suppressant. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the compound, such as increasing its half-life and reducing its metabolic rate . This compound is under investigation for its potential therapeutic applications, particularly in the treatment of mood disorders .
Mechanism of Action
Target of Action
Deudextromethorphan, also known as AVP-786, primarily targets the NMDA receptor , P-gp , SCNA , and σ1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function . The P-glycoprotein (P-gp) is a well-characterized ATP-dependent drug efflux pump that contributes to multidrug resistance . SCNA refers to the Sodium channel alpha subunit, which plays a crucial role in the initiation and propagation of action potentials . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound acts as an NMDA receptor antagonist , P-gp inhibitor , and σ1 receptor agonist . As an NMDA receptor antagonist, it inhibits the activity of the NMDA receptors, thereby reducing neuronal excitability . As a P-gp inhibitor, it prevents the efflux of drugs, potentially increasing the concentration of other drugs . As a σ1 receptor agonist, it can regulate the function of other proteins through protein-protein interactions .
Biochemical Pathways
It is known to influence several neurotransmitter systems, including the glutamatergic, serotonergic, and noradrenergic systems . By acting as an NMDA receptor antagonist, it can modulate glutamatergic neurotransmission . Its action on the σ1 receptor can also influence various intracellular signaling pathways .
Pharmacokinetics
It is known that deuterium modification can improve the absorption, distribution, metabolism, and excretion (adme) properties of drugs . This modification can allow for lower doses of the drug to be used, potentially reducing the risk of adverse effects .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It is known to affect several neurotransmitter systems and intracellular signaling pathways, which can have various effects on neuronal function . For example, its antagonistic action on the NMDA receptor can reduce neuronal excitability, which may contribute to its therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action due to potential drug-drug interactions . Additionally, individual factors such as genetic variations in drug-metabolizing enzymes can also influence its pharmacokinetics and pharmacodynamics . .
Biochemical Analysis
Biochemical Properties
Deudextromethorphan interacts with several biomolecules, including enzymes and proteins, to exert its effects. It is known to affect serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . It also blocks the NMDA receptor at high doses, which produces effects similar to other dissociative anesthetics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are still being studied.
Metabolic Pathways
Preparation Methods
The preparation of deudextromethorphan involves the deuteration of dextromethorphan. This process typically includes the following steps:
Synthesis of Dextromethorphan: Dextromethorphan is synthesized through a series of chemical reactions starting from morphinan derivatives.
Deuteration: The hydrogen atoms in dextromethorphan are replaced with deuterium using deuterated reagents under specific reaction conditions. This step requires careful control of temperature, pressure, and catalysts to ensure the selective incorporation of deuterium atoms.
Chemical Reactions Analysis
Deudextromethorphan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deudextrorphan, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are deudextrorphan and other deuterated derivatives .
Scientific Research Applications
Deudextromethorphan has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.
Medicine: It is being studied as an adjunctive therapy for major depressive disorder and other mood disorders.
Industry: This compound is used in the development of new pharmaceuticals with improved therapeutic profiles.
Comparison with Similar Compounds
Deudextromethorphan is unique compared to other similar compounds due to its deuteration, which enhances its pharmacokinetic properties. Similar compounds include:
Dextromethorphan: The non-deuterated form, commonly used as a cough suppressant.
Dextrorphan: The active metabolite of dextromethorphan, which also has NMDA receptor antagonistic properties.
Ketamine: Another NMDA receptor antagonist used for its rapid antidepressant effects.
This compound’s uniqueness lies in its improved metabolic stability and prolonged half-life, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079043-55-2 | |
| Record name | Deudextromethorphan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUDEXTROMETHORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


